molecular formula C18H25ClN2O4 B3969285 1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate

1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate

Cat. No. B3969285
M. Wt: 368.9 g/mol
InChI Key: RMJGMTZBVAYDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate, commonly known as CPP, is a synthetic compound that belongs to the family of piperidine derivatives. CPP has been extensively studied for its potential use in scientific research as a tool for studying the N-methyl-D-aspartate (NMDA) receptor, which is a major neurotransmitter receptor in the central nervous system.

Mechanism of Action

CPP binds to the 1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate receptor at a site that is distinct from the glutamate binding site. When CPP binds to the receptor, it prevents the channel from opening, which reduces the flow of calcium ions into the cell. This inhibition of the this compound receptor can lead to a decrease in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects. In animal studies, CPP has been shown to induce seizures, reduce learning and memory, and cause neurodegeneration. However, CPP has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using CPP in lab experiments is that it is a well-characterized and widely used pharmacological tool for studying the 1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate receptor. CPP is relatively easy to synthesize and has a high degree of purity. However, one limitation of using CPP is that it is a non-specific antagonist of the this compound receptor, which means that it can also affect other glutamate receptors and ion channels. Therefore, it is important to use appropriate controls and to interpret the results of experiments with CPP carefully.

Future Directions

There are several future directions for research on CPP. One area of interest is the development of more selective 1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate receptor antagonists that can target specific subunits of the receptor. Another area of interest is the investigation of the role of the this compound receptor in neurodegenerative diseases and the potential therapeutic use of this compound receptor antagonists in these conditions. Additionally, there is growing interest in the use of CPP as a tool for studying the role of the this compound receptor in psychiatric disorders, such as schizophrenia and depression.
Conclusion
In conclusion, CPP is a synthetic compound that has been extensively studied for its potential use in scientific research as a tool for studying the this compound receptor. CPP is a non-competitive antagonist of the this compound receptor and can be used to investigate the role of the this compound receptor in various physiological and pathological processes. CPP has a variety of biochemical and physiological effects, and it is important to use appropriate controls and to interpret the results of experiments with CPP carefully. There are several future directions for research on CPP, including the development of more selective this compound receptor antagonists and the investigation of the role of the this compound receptor in neurodegenerative diseases and psychiatric disorders.

Scientific Research Applications

CPP is widely used in scientific research as a pharmacological tool to study the 1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate receptor. The this compound receptor plays a critical role in synaptic plasticity, learning, and memory. CPP is a non-competitive antagonist of the this compound receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the this compound receptor, CPP can be used to investigate the role of the this compound receptor in various physiological and pathological processes, such as stroke, epilepsy, and neurodegenerative diseases.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2.C2H2O4/c17-16-6-2-1-5-14(16)13-18-11-7-15(8-12-18)19-9-3-4-10-19;3-1(4)2(5)6/h1-2,5-6,15H,3-4,7-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJGMTZBVAYDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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